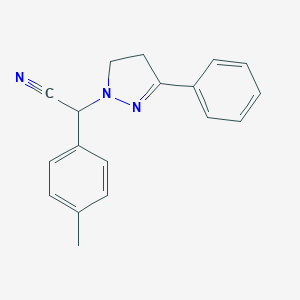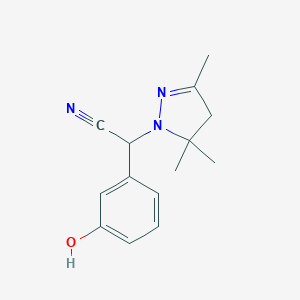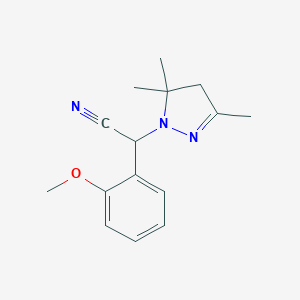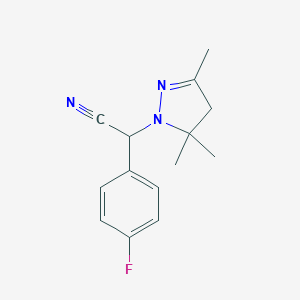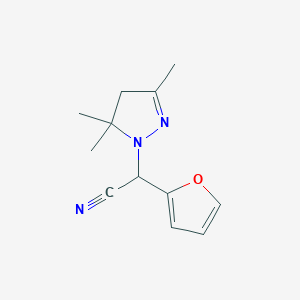
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide, also known as DMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have a unique mechanism of action, which makes it a promising candidate for further research.
作用機序
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, this compound has been found to inhibit the activity of MAO, which is responsible for the breakdown of neurotransmitters in the brain. By inhibiting MAO, this compound can increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain, which can improve mood and behavior. This compound has also been found to inhibit the activity of AChE, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. For example, this compound has been found to increase the levels of dopamine and serotonin in the brain, which can improve mood and behavior. This compound has also been found to inhibit the growth and proliferation of cancer cells, particularly in breast cancer. Additionally, this compound has been found to have antioxidant properties, which can protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research in various fields. Additionally, this compound is relatively easy to synthesize using a specific method, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide. One area of research is the development of this compound derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different biological systems.
合成法
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide involves a series of chemical reactions that are carried out in a controlled environment. The starting materials for the synthesis are 4-methoxybenzylamine and 3,5-dimethyl-1H-pyrazole-1-carboxylic acid. These two compounds are reacted together in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate product, this compound. The intermediate product is then purified using various techniques, such as column chromatography or recrystallization, to obtain the final product, this compound.
科学的研究の応用
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has been found to have potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been studied for its ability to inhibit specific enzymes, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in the progression of neurodegenerative diseases, such as Alzheimer's disease. In neuroscience, this compound has been found to enhance the release of neurotransmitters, such as dopamine and serotonin, which play a crucial role in regulating mood and behavior. In cancer research, this compound has been studied for its ability to inhibit the growth and proliferation of cancer cells, particularly in breast cancer.
特性
分子式 |
C20H21N3O2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
4-(3,5-dimethylpyrazol-1-yl)-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H21N3O2/c1-14-12-15(2)23(22-14)18-8-6-17(7-9-18)20(24)21-13-16-4-10-19(25-3)11-5-16/h4-12H,13H2,1-3H3,(H,21,24) |
InChIキー |
CZWUDXIDTLXORK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)C |
正規SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)
![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
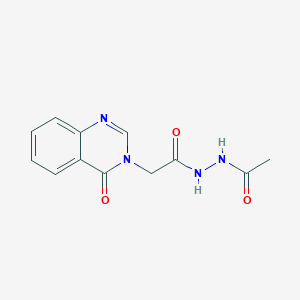
![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)



